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molecular formula C9H6N2O B8413595 6H-oxazolo[4,5-e]indole

6H-oxazolo[4,5-e]indole

Cat. No. B8413595
M. Wt: 158.16 g/mol
InChI Key: CIACKZWMHRQXBR-UHFFFAOYSA-N
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Patent
US07741343B2

Procedure details

0.5 mmol of methylamine and 4.13 mmol of MnO2 are added to a solution of 0.4 mmol of 5-hydroxy-1H-indole in 3 ml of DMF, and the mixture is stirred at room temperature for 18 hours. The suspension is filtered through Celite and subjected to conventional work-up, giving 6H-oxazolo[4,5-e]indole; ESI 159.
Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
0.4 mmol
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
4.13 mmol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH2:2].[OH:3][C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][CH:8]=[CH:7]2>CN(C=O)C.O=[Mn]=O>[N:2]1[C:5]2=[C:6]3[C:10](=[CH:11][CH:12]=[C:4]2[O:3][CH:1]=1)[NH:9][CH:8]=[CH:7]3

Inputs

Step One
Name
Quantity
0.5 mmol
Type
reactant
Smiles
CN
Name
Quantity
0.4 mmol
Type
reactant
Smiles
OC=1C=C2C=CNC2=CC1
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
4.13 mmol
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The suspension is filtered through Celite

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
N1=COC=2C1=C1C=CNC1=CC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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